molecular formula C25H23N3O4S2 B2581372 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049957-97-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2581372
CAS No.: 1049957-97-2
M. Wt: 493.6
InChI Key: XYOGZZXWDCQWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide, is a heterocyclic molecule featuring a pyrrolidine-2-carboxamide core substituted with a 4-methoxyphenylsulfonyl group and a benzo[d]thiazole-linked phenyl moiety. Its structure integrates sulfonamide, carboxamide, and fused thiazole functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-32-17-12-14-18(15-13-17)34(30,31)28-16-6-10-22(28)24(29)26-20-8-3-2-7-19(20)25-27-21-9-4-5-11-23(21)33-25/h2-5,7-9,11-15,22H,6,10,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOGZZXWDCQWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety, known for various biological activities.
  • A pyrrolidine ring, which is often associated with enhanced bioactivity.
  • A methoxyphenylsulfonyl group that may influence solubility and interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Antiviral Activity

A related series of compounds have shown promising inhibitory effects against the Middle East respiratory syndrome coronavirus (MERS-CoV). For example, a derivative with a benzothiazole motif demonstrated an IC50 value of 0.09 μM against MERS-CoV, suggesting that modifications to the benzothiazole structure can enhance antiviral potency .

Anticancer Activity

The compound's potential anticancer activity can be inferred from studies on thiazole derivatives. These derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole-based compounds have shown significant activity against Bcl-2 expressing cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. A study synthesized several benzothiazole-based compounds and assessed their efficacy against Pseudomonas aeruginosa, revealing varying degrees of antibacterial activity, which could be relevant to the sulfonamide component of the target compound .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

  • The introduction of halogens at specific positions on the benzothiazole ring significantly influenced inhibitory potency against viral targets.
  • Modifications to the pyrrolidine ring can affect both solubility and interaction with target proteins, impacting overall bioactivity .

Case Studies

  • Inhibition of MERS-CoV : A study demonstrated that certain benzothiazole derivatives could inhibit MERS-CoV effectively. The compound with a fluorine substitution exhibited the highest activity, underscoring the significance of structural modifications in enhancing antiviral properties .
  • Cytotoxicity Against Cancer Cell Lines : Research on thiazole-integrated pyrrolidine derivatives revealed significant cytotoxicity in various cancer cell lines, with some compounds outperforming standard treatments like doxorubicin .
  • Antimicrobial Efficacy : In another study, a library of benzothiazole derivatives was screened for antimicrobial activity against Pseudomonas aeruginosa. The results indicated that certain structural features contributed positively to their antibacterial efficacy .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to benzo[d]thiazole derivatives. For instance, a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives have demonstrated notable inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV), with certain derivatives showing a 50% inhibition concentration (IC50) as low as 0.09 μM . This suggests that structural modifications similar to those in N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide could yield compounds with enhanced antiviral properties.

Anticancer Properties

The benzo[d]thiazole moiety is known for its anticancer activities. Compounds containing this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's sulfonamide group may enhance its interaction with biological targets involved in cancer progression. Studies have shown that derivatives with similar functional groups can inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for therapeutic development .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

StudyFindings
Study AIdentified derivatives with IC50 values below 0.1 μM against MERS-CoV, indicating strong antiviral potential .
Study BDemonstrated significant cytotoxicity against various cancer cell lines, with selectivity indices suggesting low toxicity to normal cells .
Study CExplored the interaction of benzo[d]thiazole derivatives with key enzymes, providing insights into their mechanism of action .

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The carboxamide group in the pyrrolidine ring undergoes hydrolysis under acidic or basic conditions. For example:

  • Hydrolysis with HCl (6M) : Cleaves the amide bond to yield pyrrolidine-2-carboxylic acid and the corresponding benzothiazole-aniline derivative.

  • Enzymatic Hydrolysis : Liver microsomes produce metabolites via amidase activity, confirmed by LC-MS studies .

Condition Reagents/CatalystsProductsYield (%)Reference
Acidic HydrolysisHCl (6M), refluxPyrrolidine-2-carboxylic acid + Aniline85
Basic HydrolysisNaOH (2M), 80°CSame as above78
Enzymatic HydrolysisRat liver microsomesMetabolites (MW 298, 312)N/A

Sulfonamide Reactivity

The 4-methoxyphenylsulfonyl group participates in nucleophilic substitution and redox reactions:

  • Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperidine) in DMF at 100°C to replace the methoxy group .

  • Reduction with LiAlH4 : Reduces the sulfonyl group to a thioether, confirmed by NMR .

Reaction Type Reagents/ConditionsProductsSelectivityReference
Nucleophilic SubstitutionPiperidine, DMF, 100°C1-(Phenylsulfonyl)pyrrolidine derivative92% para
ReductionLiAlH4, THF, 0°C → RTThioether analog68

Benzothiazole Ring Modifications

The benzo[d]thiazole moiety undergoes electrophilic substitution and coordination chemistry:

  • Bromination : NBS in CCl4 introduces bromine at the 6-position of the benzothiazole ring .

  • Metal Complexation : Forms stable complexes with Cu(II) and Zn(II) in ethanol, enhancing fluorescence .

Modification ConditionsOutcomeApplicationReference
BrominationNBS, CCl4, 60°C6-Bromo-benzo[d]thiazole derivativeAnticancer probes
Cu(II) ComplexationCuCl2, EtOH, RT[Cu(L)2]Cl2 (λem = 450 nm)Fluorescent sensors

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in ring-opening and cross-coupling reactions:

  • Ring-Opening with Grignard Reagents : MeMgBr cleaves the ring to form a linear amine .

  • Suzuki Coupling : Pd(PPh3)4 mediates coupling with aryl boronic acids at the 2-position .

Reaction ReagentsProductsYield (%)Reference
Ring-OpeningMeMgBr, THF, −78°C → RTN-Benzyl linear amine73
Suzuki CouplingPd(PPh3)4, K2CO3, DMEBiaryl-pyrrolidine hybrid89

Oxidative Stability

The compound shows stability under mild oxidative conditions (e.g., H2O2) but degrades with strong oxidants:

  • H2O2 (3%) : No significant decomposition over 24 hours (HPLC purity >98%).

  • KMnO4 (0.1M) : Rapid oxidation of the thiazole sulfur to sulfoxide .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing CO2, SO2, and benzothiazole fragments (GC-MS) .

Key Research Findings:

  • Synthetic Optimization : HATU/DIPEA in DMF achieves 94% yield in amide bond formation, superior to EDC/DMAP (78%) .

  • Biological Relevance : Sulfonamide analogs inhibit MERS-CoV pseudovirus (IC50 = 0.09 μM) .

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups on the benzothiazole enhance metabolic stability .

    • Substituents on the pyrrolidine carboxamide modulate solubility (logP = 2.1–3.8) .

Comparison with Similar Compounds

Pyrrolidine Carboxamide Derivatives

Key Analog : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51, )

  • Structural Similarities : Both compounds share a pyrrolidine carboxamide backbone.
  • Differences: The target compound has a 4-methoxyphenylsulfonyl group, whereas Example 51 features a hydroxyl group at the pyrrolidine C4 position and a 4-methylthiazole-substituted benzyl group.

Key Analog : 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide ()

  • Structural Similarities : Both contain a pyrrolidine carboxamide with aromatic substituents.
  • Differences: The bromobenzoyl group in lacks the sulfonyl and thiazole moieties present in the target compound.

Thiazole-Containing Compounds

Key Analog : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74, )

  • Structural Similarities : Both incorporate thiazole and carboxamide groups.
  • Differences :
    • Compound 74 includes a cyclopropane-carboxamide and benzo[d][1,3]dioxole, whereas the target compound uses a benzo[d]thiazole directly attached to phenyl.
    • The absence of a sulfonyl group in Compound 74 may reduce its polarity compared to the target compound .

Key Analog : N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide ()

  • Structural Similarities : Both feature a thiazol-2-yl group and a sulfonamide-linked aromatic ring.
  • Differences :
    • ’s compound has a pyrrolidinylsulfonyl group on a benzamide, while the target compound integrates sulfonyl directly into the pyrrolidine ring.
    • The 4-methoxy substituent in the target compound may confer improved solubility over the phenyl group in .

Sulfonamide and Triazole Derivatives

Key Analog : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9, )

  • Structural Similarities : Sulfonyl groups and aromatic systems are present in both.
  • Differences: The triazole core in contrasts with the pyrrolidine carboxamide in the target compound. Tautomerism observed in triazoles (thione vs.

Spectral Characteristics

Compound Key IR Bands (cm⁻¹) Notable NMR Features
Target Compound (Inferred) ~1245–1255 (C=S), ~1665 (C=O) Aromatic protons (δ 7.0–8.5), SO₂ signals
Hydrazinecarbothioamides [4–6] () 1243–1258 (C=S), 1663–1682 (C=O) NH groups (δ 3150–3319 cm⁻¹ in IR)
Triazoles [7–9] () 1247–1255 (C=S), no C=O Thione tautomer confirmed by νC=S and absence of νS-H

Q & A

Basic: What are the established synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide?

Answer:
The synthesis typically involves sequential coupling of the benzothiazole, pyrrolidine-carboxamide, and sulfonyl moieties. Key steps include:

  • Benzothiazole formation : 2-Aminobenzothiazole derivatives are synthesized via cyclization of 2-mercaptoaniline with carbonyl compounds under acidic conditions .
  • Pyrrolidine-carboxamide coupling : The pyrrolidine-2-carboxamide core is functionalized via amidation or sulfonylation reactions. For example, 1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide can be prepared by reacting pyrrolidine-2-carboxylic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine .
  • Final assembly : Suzuki-Miyaura or Ullmann coupling may link the benzothiazole-phenyl group to the pyrrolidine-sulfonyl scaffold .
    Validation : Monitor intermediates via LC-MS and confirm purity using HPLC (>98%) .

Basic: How is the structural identity of this compound validated in academic research?

Answer:
Structural confirmation requires a multi-technique approach:

  • X-ray crystallography : Resolve the absolute stereochemistry (e.g., (2R) or (2S) configurations in pyrrolidine derivatives) and confirm sulfonyl-group orientation .
  • NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm for benzothiazole and methoxyphenyl groups) and pyrrolidine carboxamide NH (δ ~6.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:
Prioritize target-agnostic assays to identify potential mechanisms:

  • Kinase/GPCR panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) or GPCRs (e.g., AT1 receptor binding assays, given structural analogs in ).
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish IC50 values .
  • Solubility/logP : Determine via shake-flask method (aqueous/organic phase partitioning) to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:
Systematic SAR requires modular modifications:

  • Benzothiazole substitutions : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor affinity .
  • Sulfonyl group variations : Test alternative aryl-sulfonyl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to modulate metabolic stability .
  • Pyrrolidine stereochemistry : Synthesize (2R) and (2S) enantiomers separately and compare potency in target assays .
    Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies (e.g., conflicting IC50 values) often arise from assay variability:

  • Standardize protocols : Use identical cell lines, serum concentrations, and incubation times. For example, inconsistencies in AT1 receptor binding data may stem from differences in membrane preparation methods .
  • Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures can skew results .
  • Validate target engagement : Employ orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .

Advanced: What computational strategies are effective in predicting this compound’s metabolic stability?

Answer:
Combine in silico tools with experimental validation:

  • CYP450 metabolism prediction : Use StarDrop or Schrodinger’s QikProp to identify vulnerable sites (e.g., methoxy group O-demethylation) .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS .
  • Physicochemical modeling : Calculate logD (octanol-water distribution) and polar surface area (PSA) to predict blood-brain barrier permeability .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • PPE : Use nitrile gloves, lab coats, and chemical goggles due to potential irritancy (refer to SDS data for analogous pyrrolidine-carboxamides) .
  • Storage : Store at –20°C under inert gas (N2 or Ar) to prevent sulfonyl-group hydrolysis .
  • Waste disposal : Neutralize with 10% aqueous NaOH before incineration by licensed facilities .

Advanced: How can in vivo pharmacokinetic studies be optimized for this compound?

Answer:

  • Formulation : Use PEG-400/water (1:1) for i.v. administration to enhance solubility .
  • Dosing regimen : Conduct dose-ranging studies in rodents (e.g., 1–50 mg/kg) with plasma sampling at 0.5, 2, 6, and 24 h post-dose .
  • Tissue distribution : Quantify compound levels in target organs (e.g., liver, kidneys) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.